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molecular formula C10H17N3 B8738367 (Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetonitrile CAS No. 22293-83-0

(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetonitrile

Cat. No. B8738367
M. Wt: 179.26 g/mol
InChI Key: QHPWYGNSRPFGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06992085B2

Procedure details

8 g of octahydro-2H-pyrido[1,2-a]pyrazine and 12 ml of acrylonitrile are refluxed for 48 hours in 150 ml of acetonitrile. The solvent is then removed in vacuo to yield 11 g of a pale yellow oil.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[NH:6][CH2:5][CH2:4][N:3]2[CH2:7][CH2:8][CH2:9][CH2:10][CH:2]12.[C:11](#[N:14])[CH:12]=C>C(#N)C>[CH2:1]1[N:6]([CH2:12][C:11]#[N:14])[CH2:5][CH2:4][N:3]2[CH2:7][CH2:8][CH2:9][CH2:10][CH:2]12

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C1C2N(CCN1)CCCC2
Name
Quantity
12 mL
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is then removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1C2N(CCN1CC#N)CCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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